Benzo(de)cyclopent(a)anthracene

Mutagenicity Carcinogenesis Ames Test

Standard PAH controls fail to model the direct DNA-damaging potential of cyclopenta-fused polycyclic aromatic hydrocarbons, compromising SAR studies and environmental risk assessments. Benzo(de)cyclopent(a)anthracene (CAS 198-46-9) solves this through a distinct cyclopenta-ring epoxidation pathway that yields potent, direct-acting mutagens (170-320 rev/nmol in Ames assays) without requiring S9 metabolic activation. - Enables precise DNA adduct formation and repair mechanism studies by bypassing metabolic enzyme variability. - Serves as a critical upper-bound model for PBT profiling (predicted BCF: 12,370; log P: 5.99) of high-molecular-weight cyclopenta-fused PAHs. - Supplied as a reference standard for constructing complete isomer libraries to dissect ring-position effects on bioactivity and photophysical properties.

Molecular Formula C20H12
Molecular Weight 252.3 g/mol
CAS No. 198-46-9
Cat. No. B086685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(de)cyclopent(a)anthracene
CAS198-46-9
SynonymsBenzo[de]cyclopent[a]anthracene
Molecular FormulaC20H12
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C4=CC=CC4=CC5=C3C2=CC=C5
InChIInChI=1S/C20H12/c1-2-8-16-14(5-1)12-19-17-9-3-6-13(17)11-15-7-4-10-18(16)20(15)19/h1-12H
InChIKeyFZPMEKAWJMWZAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo(de)cyclopent(a)anthracene: Core Identity and Physicochemical Baseline


Benzo(de)cyclopent(a)anthracene (CAS: 198-46-9) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H12 and a molecular weight of 252.3 g/mol [1]. This compound is defined by a unique pentacyclic architecture formed by the fusion of a benz[a]anthracene core with a cyclopenta-fused ring [2]. Key baseline properties, which are critical for handling, solubility, and experimental design, include a predicted melting point of 133.4 °C , a boiling point of 557.1 °C (at 760 mmHg) , and a high predicted log P (octanol-water partition coefficient) of 5.99, indicating significant hydrophobicity .

Benzo(de)cyclopent(a)anthracene: Irreplaceability vs. Common PAHs


The specific ring fusion in benzo(de)cyclopent(a)anthracene is not a minor structural variation; it fundamentally alters the compound's bioactivation pathway and resultant biological activity, rendering substitution with common PAHs like benz[a]anthracene (CAS 56-55-3) or benzo[a]pyrene (CAS 50-32-8) scientifically invalid [1]. Unlike benz[a]anthracene, which requires metabolic activation (e.g., via liver S9 fraction) to exhibit mutagenicity [2], the cyclopenta-fused ring in compounds like benzo(de)cyclopent(a)anthracene provides a distinct and direct pathway for activation via epoxidation of the cyclopenta ring, often resulting in direct-acting mutagens [3]. This means an assay using a standard PAH as a control will fail to model the direct DNA-damaging potential of this compound class, compromising the validity of structure-activity relationship (SAR) studies and environmental risk assessments [4].

Benzo(de)cyclopent(a)anthracene: Quantitative Procurement Evidence


Direct-Acting Mutagenicity vs. Benz[a]anthracene Epoxide

The primary activated metabolite of benzo(de)cyclopent(a)anthracene, the cyclopenta oxide, demonstrates high, direct-acting mutagenicity in the Ames assay, a feature that distinguishes it from the epoxides of other PAHs. For the series of four cyclopenta-fused benzanthracene isomers, of which benzo(de)cyclopent(a)anthracene is one, the corresponding cyclopenta oxides exhibited mutagenic potency in Salmonella typhimurium strain TA98 without requiring exogenous metabolic activation (S9 fraction) [1].

Mutagenicity Carcinogenesis Ames Test

High Bioaccumulation Potential vs. Benz[a]anthracene

The predicted bioconcentration factor (BCF) for benzo(de)cyclopent(a)anthracene is 12,370, which is significantly higher than that of the common reference PAH benz[a]anthracene (C18H12, log P ~5.7), indicating a greater potential for accumulation in aquatic organisms . This high BCF is a direct consequence of its high lipophilicity, with a predicted log P of 5.99 .

Environmental Fate Toxicology Physicochemical Properties

Cyclopenta-Fused Isomer for Targeted SAR Studies

Benzo(de)cyclopent(a)anthracene is one of only four possible isomers of benz[a]anthracene that contain a peripherally fused cyclopenta ring [1]. The synthesis of this complete set of isomers was specifically undertaken to enable structure-activity studies in bioactivation, as their activity was predicted to be high [2]. Procuring this specific isomer is essential for isolating the effects of cyclopenta ring position on biological activity, which is not possible with generic benz[a]anthracene.

Synthetic Chemistry Structure-Activity Relationship Isomer

Benzo(de)cyclopent(a)anthracene: Application Scenarios


Direct-Acting Mutagenesis and DNA Adduct Formation

This compound is the ideal choice for studies investigating direct DNA damage by PAH metabolites. As established by Bartczak et al. (1987) [1], the cyclopenta oxide metabolites of this class are potent mutagens (170–320 rev/nmol) in the Ames assay without requiring the addition of S9 metabolic activation. This allows researchers to bypass the confounding variable of metabolic enzyme efficiency and directly probe the intrinsic reactivity of the epoxide with DNA, enabling precise structure-activity relationship (SAR) studies on adduct formation and repair mechanisms.

Environmental Fate Modeling of Bioaccumulative PAHs

Its exceptionally high predicted BCF of 12,370 [1] and log P of 5.99 [2] make benzo(de)cyclopent(a)anthracene a critical model compound for environmental toxicologists. Studies using this compound can provide a realistic upper-bound assessment of the persistence, bioaccumulation, and toxicity (PBT) profile for high molecular weight PAHs with cyclopenta-fused rings. This data is essential for refining environmental risk assessment models and establishing more accurate guidelines for contaminated site remediation, where standard PAH lists often fail to capture the risk of these unique structures.

Cyclopenta-Fused PAH Synthesis for SAR Libraries

As a representative of the four possible cyclopenta-fused isomers of benz[a]anthracene [1], this compound is an essential building block or analytical standard for synthetic chemistry groups focused on PAH libraries. Its synthesis via the optimized intramolecular cyclodehydration method [2] provides a reliable route for researchers. Procuring this compound supports the creation of a complete set of isomers, which is necessary for dissecting the specific contribution of the cyclopenta ring's position to photophysical properties, chemical reactivity, and biological activity, as emphasized in the foundational work on these novel polycyclic aromatic systems [3].

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